1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2S/c17-12-5-6-13(18)16(11-12)24(22,23)21-9-7-20(8-10-21)15-4-2-1-3-14(15)19/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKZUVJEWJLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182415 | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497060-77-2 | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497060-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation of 1,4-Dichlorobenzene
Sulfonation of 1,4-dichlorobenzene typically employs fuming sulfuric acid (oleum) at elevated temperatures. However, the electron-withdrawing chloro groups deactivate the ring, necessitating harsh conditions.
Procedure :
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1,4-Dichlorobenzene (1 mol) is refluxed with oleum (20% SO₃) at 120–150°C for 6–8 hours.
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The reaction mixture is quenched in ice water, and the sulfonic acid intermediate is isolated via filtration.
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Conversion to sulfonyl chloride is achieved using PCl₅ or SOCl₂ under anhydrous conditions.
Challenges :
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Poor regioselectivity due to competing meta-sulfonation.
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Low yields (~40–50%) owing to over-sulfonation or decomposition.
Alternative Route via Nitration and Reduction
To improve regioselectivity, a nitration-reduction sequence can be employed:
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Nitration : 1,4-Dichlorobenzene is nitrated at position 2 using HNO₃/H₂SO₄ at 50°C.
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Reduction : The nitro group is reduced to an amine using H₂/Pd-C.
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Diazotization and Sulfonation : The amine is diazotized (NaNO₂/HCl) and treated with SO₂/CuCl to install the sulfonyl chloride group.
Advantages :
Synthesis of 4-(2-Fluorophenyl)piperazine
Ullmann-Type Coupling
A modified Ullmann reaction couples 2-fluoroiodobenzene with piperazine using CuI/L-proline as a catalyst:
Procedure :
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2-Fluoroiodobenzene (1.2 eq), piperazine (1 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2 eq) are heated in DMSO at 100°C for 24 hours.
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The product is extracted with ethyl acetate and purified via column chromatography (60–70% yield).
Key Considerations :
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Excess piperazine prevents diarylation.
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Polar solvents (DMSO, DMF) enhance reaction rates.
Buchwald-Hartwig Amination
A palladium-catalyzed approach offers higher efficiency:
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2-Fluorobromobenzene (1 eq), piperazine (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and NaOtBu (2 eq) in toluene at 110°C for 12 hours.
Sulfonamide Coupling
The final step involves reacting 1,4-dichloro-2-sulfonyl chloride benzene with 4-(2-fluorophenyl)piperazine:
Procedure :
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1,4-Dichloro-2-sulfonyl chloride benzene (1 eq) is dissolved in anhydrous dichloromethane.
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4-(2-Fluorophenyl)piperazine (1.05 eq) and triethylamine (2 eq) are added dropwise at 0°C.
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The mixture is stirred at room temperature for 12 hours, washed with water, and purified via recrystallization (ethanol/water).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → RT | 85% vs. 78% |
| Base (Triethylamine) | 2 eq | Max yield |
| Solvent | DCM | 90% purity |
Analytical Characterization
Critical spectroscopic data for the final compound:
-
¹H NMR (CDCl₃) : δ 7.58 (d, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 7.25–7.15 (m, 4H, Ar-H), 3.20 (t, 4H, piperazine), 2.95 (t, 4H, piperazine).
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MS (ESI+) : m/z 432.1 [M+H]⁺.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 1,4-Dichlorobenzene | 35% |
| 2-Fluoroiodobenzene | 45% |
| Catalysts | 15% |
Environmental Impact
-
Waste Streams : SO₃, Cu/Pd residues.
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Mitigation : SO₃ neutralization with Ca(OH)₂; catalyst recycling.
Chemical Reactions Analysis
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds.
Common reagents used in these reactions include bases like DBU, oxidizing agents, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing and development.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Biological Studies: Researchers use it to study the effects of piperazine derivatives on biological systems, given its structural similarity to various bioactive compounds.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene is not well-documented in the literature. based on its structure, it is likely to interact with biological targets similar to other piperazine derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of their activity. The specific molecular targets and pathways involved would depend on the context of its use in research.
Comparison with Similar Compounds
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
What sets 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene apart is its unique combination of a 2-fluorophenyl group and a sulfonyl group, which may confer distinct chemical and biological properties.
Biological Activity
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The chemical structure of 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene can be represented as follows:
This compound features a dichlorobenzene core substituted with a piperazine ring, which is known for enhancing the biological activity of many pharmaceuticals.
Antitumor Activity
Recent studies have indicated that compounds similar to 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene exhibit significant antitumor properties. For example, derivatives of sulfonamide compounds have shown promising results against various cancer cell lines. The mechanism often involves inhibition of key enzymes involved in tumor progression, such as carbonic anhydrase IX (CA IX) and other targets related to cellular proliferation and survival .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines. This action is critical in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of similar sulfonamide derivatives has been documented extensively. These compounds demonstrate activity against a range of bacteria and fungi. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of several piperazine derivatives, including those structurally related to 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene. The findings highlighted that these compounds inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 50 µM. The study suggested that the presence of the piperazine moiety is crucial for enhancing cytotoxicity against cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | A549 (Lung) |
| Compound B | 25 | MCF7 (Breast) |
| 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene | 30 | HeLa (Cervical) |
Study 2: Anti-inflammatory Mechanism
Another research article focused on the anti-inflammatory properties of related compounds demonstrated that treatment with these sulfonamide derivatives reduced nitric oxide production in macrophages by approximately 50% at a concentration of 20 µM. This suggests a potential application in treating inflammatory conditions .
Study 3: Antimicrobial Activity
In an evaluation of antimicrobial activity against various pathogens, compounds similar to 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
